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molecular formula C11H15I B8387296 1-Iodo-2-(3-methyl-butyl)-benzene CAS No. 869658-61-7

1-Iodo-2-(3-methyl-butyl)-benzene

Cat. No. B8387296
M. Wt: 274.14 g/mol
InChI Key: AVUBIGJOVYTJKL-UHFFFAOYSA-N
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Patent
US07618978B2

Procedure details

Charge a pressure tube with sodium iodide (734 mg, 4.9 mmol) and copper iodide (23 mg, 0.12 mmol). Add trans-N,N′-dimethyl-cyclohexane-1,2-diamine (34 mg, 0.24 mmol) dissolved in 0.5 ml of pentanol. Add 1-bromo-2-(3-methyl-butyl)-benzene dissolved in 0.5 ml of pentanol. Purge with nitrogen, cap the tube and heat at 130° C. for 3 days. Load onto a silica gel cartridge eluting with hexane to obtain the title compound as a colorless liquid (587 mg, 84%).
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CN[C@@H]1CCCC[C@H]1NC.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23]>C(O)CCCC.[Cu](I)I>[I:1][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
734 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
23 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
34 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(CCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC(C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge with nitrogen
CUSTOM
Type
CUSTOM
Details
cap the tube
WASH
Type
WASH
Details
Load onto a silica gel cartridge eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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